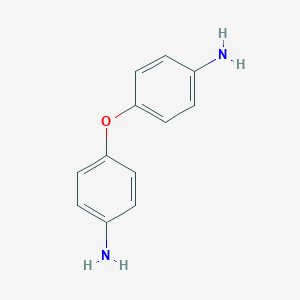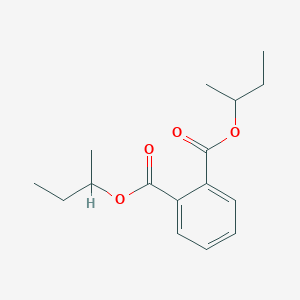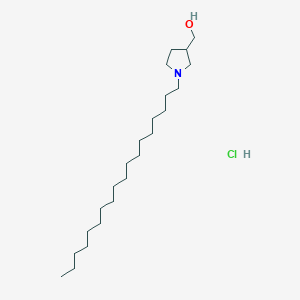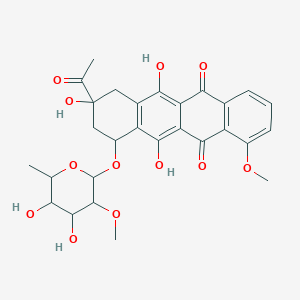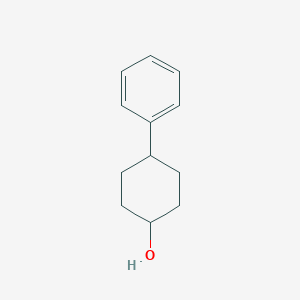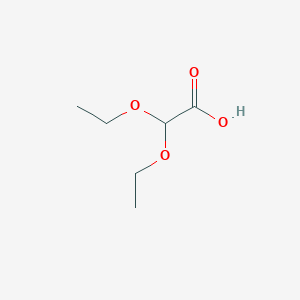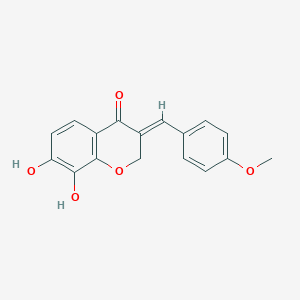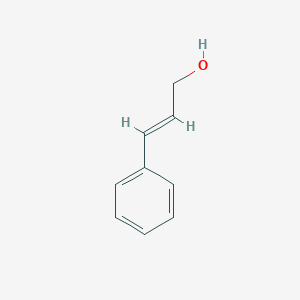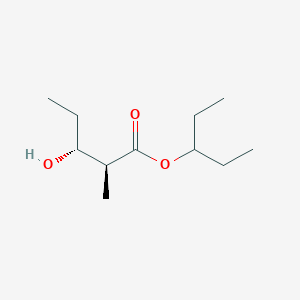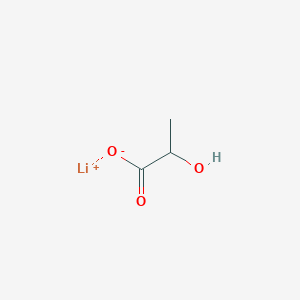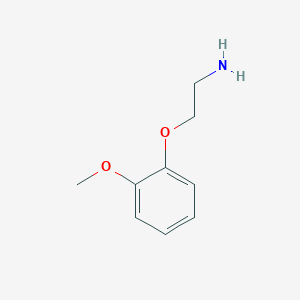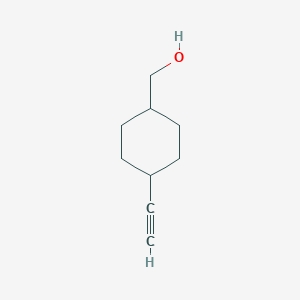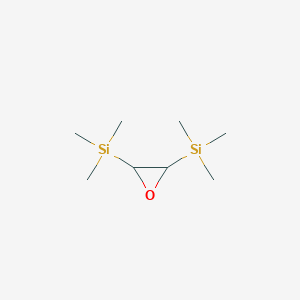
Oxirane, 2,3-di(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2,3-di(trimethylsilyl)-, also known as TMS glycidyl ether, is a chemical compound widely used in scientific research. It is a versatile reagent that can be used in various reactions, including epoxidation, ring-opening polymerization, and cross-coupling reactions. TMS glycidyl ether is a colorless liquid with a molecular weight of 206.4 g/mol and a boiling point of 100-102°C.
Mécanisme D'action
The mechanism of action of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in epoxidation reactions involves the attack of the double bond of an alkene by the oxygen atom of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether. This leads to the formation of an oxirane ring and the displacement of the trimethylsilyl group. In ring-opening polymerization reactions, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether acts as a monomer, where the oxirane ring is opened by a nucleophile, leading to the formation of a polymer chain. In cross-coupling reactions, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is used to functionalize organic molecules by reacting with a metal catalyst.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether on living organisms. However, studies have shown that Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether can be toxic to aquatic organisms and may cause irritation to the skin and eyes upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether has several advantages in laboratory experiments. It is a versatile reagent that can be used in various reactions, and its synthesis method is simple and efficient. Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is also stable under normal laboratory conditions and can be easily stored for long periods. However, Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether has some limitations. It is highly reactive and can be hazardous if not handled properly. It is also expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for the use of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in scientific research. One possible direction is the development of new synthetic methods using Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether as a reagent. Another direction is the exploration of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether in new reactions and applications. Additionally, there is a need for further studies on the toxicity and safety of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether to living organisms.
Méthodes De Synthèse
The synthesis of Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether involves the reaction between glycidol and trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether as the main product. The synthesis method is simple, efficient, and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether is widely used in scientific research due to its versatile reactivity. It is commonly used in epoxidation reactions, where it is used as a source of epoxy groups. Oxirane, 2,3-di(trimethylsilyl)- glycidyl ether can also be used in ring-opening polymerization reactions, where it acts as a monomer. Additionally, it can be used in cross-coupling reactions, where it is used to functionalize organic molecules.
Propriétés
Numéro CAS |
114693-79-7 |
|---|---|
Nom du produit |
Oxirane, 2,3-di(trimethylsilyl)- |
Formule moléculaire |
C8H20OSi2 |
Poids moléculaire |
188.41 g/mol |
Nom IUPAC |
trimethyl-(3-trimethylsilyloxiran-2-yl)silane |
InChI |
InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3 |
Clé InChI |
BLHJQWDMOSRHSN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1C(O1)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C1C(O1)[Si](C)(C)C |
Autres numéros CAS |
56920-28-6 |
Synonymes |
trimethyl-(3-trimethylsilyloxiran-2-yl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



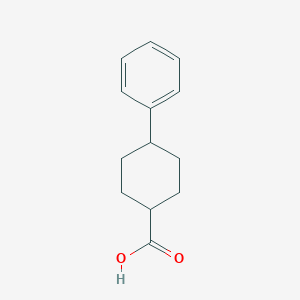
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
